molecular formula C21H19N3OS B5976398 N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-thiophenecarboxamide

N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-thiophenecarboxamide

カタログ番号 B5976398
分子量: 361.5 g/mol
InChIキー: LBRBGVQMUICXIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-thiophenecarboxamide, commonly known as MPT0G211, is a novel small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic effects. The compound has been synthesized using a unique method and has shown promising results in various scientific research applications.

作用機序

The mechanism of action of MPT0G211 involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. The compound also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
MPT0G211 has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival, such as cyclin D1, Bcl-2, and survivin. The compound has also been shown to induce the expression of proteins that promote apoptosis, such as cleaved caspase-3 and PARP.

実験室実験の利点と制限

One of the advantages of using MPT0G211 in lab experiments is its high potency and selectivity towards cancer cells. The compound has been found to exhibit minimal toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using MPT0G211 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of MPT0G211. One of the areas of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Another area of interest is the evaluation of its efficacy in combination with other anti-cancer drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of the compound in animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, MPT0G211 is a novel small molecule compound that has shown promising results in various scientific research applications. The compound has been synthesized using a unique method and has exhibited potent anti-cancer activity against various cancer cell lines. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway and induction of apoptosis. While there are limitations to its use in lab experiments, there are several future directions for the research and development of MPT0G211, which could potentially lead to its use in cancer therapy.

合成法

The synthesis of MPT0G211 involves a multi-step process that includes the reaction of 1-(1-naphthyl)-5-methyl-1H-pyrazole-4-carboxylic acid with 2-aminoethyl thiophene-3-carboxylate. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain MPT0G211 in high purity.

科学的研究の応用

MPT0G211 has been extensively studied for its potential therapeutic effects in various scientific research applications. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including lung, breast, and colon cancer. The compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.

特性

IUPAC Name

N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14(23-21(25)17-10-11-26-13-17)19-12-22-24(15(19)2)20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBGVQMUICXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-thiophenecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。